1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and two methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE involves several steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,5-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE can be compared with similar compounds such as:
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-7’-METHOXY-5’H-SPIRO[PIPERIDINE-4,4’-PYRROLO[1,2-A]QUINOXALINE]
- 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)-4-FLUOROPYRROLIDINE-2-CARBONYL]PIPERIDINE
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
These compounds share structural similarities but differ in their specific substituents and functional groups, which contribute to their unique chemical and biological properties
Properties
Molecular Formula |
C15H23NO4S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO4S/c1-11-7-12(2)10-16(9-11)21(17,18)15-8-13(19-3)5-6-14(15)20-4/h5-6,8,11-12H,7,9-10H2,1-4H3 |
InChI Key |
LFNNZDWBAJEGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.